molecular formula C16H22O4<br>C6H4(COOC4H9)2<br>C16H22O4 B1670436 Dibutyl phthalate CAS No. 84-74-2

Dibutyl phthalate

Cat. No. B1670436
CAS RN: 84-74-2
M. Wt: 278.34 g/mol
InChI Key: DOIRQSBPFJWKBE-UHFFFAOYSA-N
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Description

DBP is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow .


Synthesis Analysis

DBP is produced by the reaction of n-butanol with phthalic anhydride . The process involves adding phthalic anhydride and n-butyl alcohol into a boiling flask, then adding a catalyst and heating to carry out the reflux reaction .


Molecular Structure Analysis

DBP has the chemical formula C16H22O4 . Its structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

DBP can undergo hydrolysis leading to phthalic acid and 1-butanol . It can also be biodegraded by microorganisms . A study has also shown that DBP can be removed from surfaces using plasma cleaning technology .


Physical And Chemical Properties Analysis

DBP has a molar mass of 278.348 g/mol . It is a colorless liquid with an aromatic odor . It has a density of 1.05 g/cm3 at 20°C, a melting point of -35°C, and a boiling point of 340°C .

Scientific Research Applications

Environmental and Soil Impact

Dibutyl phthalate (DBP) is often used as a plasticizer and is now considered an environmental pollutant, particularly in soil. A study by Wang et al. (2016) found that DBP contamination reduces the richness and diversity of bacteria and fungi in black soils, altering the microbiome and disrupting the metabolic activity and functional diversity of these microbes. This suggests that DBP contamination could significantly impact soil biodiversity and ecosystem function.

Immunotoxicity

Research by Li et al. (2013) indicates that DBP can affect the immune system, particularly in murine macrophages. The study showed that DBP exposure decreased the expression of certain cell surface molecules and reduced phagocytosis, cytokine production, and the immunogenicity and antigen-presenting capacity of these cells.

Agricultural Product Safety

A study by Zhou et al. (2021) investigated phthalate ester pollution in vegetable and crop soils across China. The findings suggested that the current levels of DBP and other phthalates in soils do not significantly decrease the safety of agricultural products in the region, indicating a relatively low noncarcinogenic and carcinogenic risk to humans.

Effects on Aquatic Life

In aquatic environments, DBP has been shown to induce ovarian toxicity in freshwater fish. Sajla et al. (2019) found that exposure to DBP at sublethal concentrations caused behavioral changes, reduced body and ovary weight, and disrupted steroidogenic enzyme activities in Pseudetroplus maculatus, suggesting estrogenic effects and potential reproductive harm.

Metabolic Effects in Mammals

A study on rats by Majeed et al. (2017) demonstrated that low doses of DBP could affect anthropometric parameters and markers of obesity. The study observed increased body weight gain and alterations in serum cholesterol and other metabolic markers, indicating potential metabolic disruption from DBP exposure.

Reproductive and Developmental Effects

DBP has been shown to disrupt the progression of meiotic prophase I in fetal mouse oocytes, as reported by Tu et al. (2019). The study highlighted that DBP exposure during gestation caused DNA damage, oxidative stress, and oocyte apoptosis, which can result in aneuploidgametes and embryos, indicating a significant risk for reproductive health.

Effects on Antral Follicle Growth

Research by Zhou and Flaws (2016) showed that a phthalate mixture including DBP decreased antral follicle growth in mice. This exposure also compromised steroidogenic capacity and induced atresia, affecting cell cycle regulators, antioxidant enzymes, apoptotic factors, and receptors.

Human Biomonitoring Studies

A comprehensive review by Wang, Zhu, and Kannan (2019) detailed the occurrence of phthalates and their metabolites in various biological matrices. The study highlighted the significance of biomonitoring studies to assess health risks from phthalate exposures, including DBP, in populations globally.

Dermal Exposure and Metabolism

A study by Sugino et al. (2017) explored the risk of dermal exposure to phthalates, including DBP. The research found that skin metabolism is crucial to the percutaneous absorption of DBP, with significant implications for individual risk identification regarding dermal exposure to phthalates.

Agricultural Ecosystem Impact

DBP contamination has been shown to significantly reshape the fungal community in agricultural ecosystems. Kong et al. (2019) reported that DBP alters both the diversity and structure of fungal communities in soil, impacting mutualistic relationships among fungal species and destabilizing the network structure.

Safety And Hazards

Inhalation exposure to DBP at high levels may cause irritation of the eyes, nose, and throat, nausea, vomiting, dizziness, and headache . Long-term exposures may cause liver and kidney damage . DBP may harm the developing fetus and the male testes .

Future Directions

Several countries have established restrictions and regulations on some types of phthalates due to their potential adverse health effects . More research is needed to understand the cumulative health effects of phthalates from medications . It is also important that physicians regularly review and discuss with patients the medicinal ingredients in their medications and supplements, especially in pregnant women .

properties

IUPAC Name

dibutyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
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InChI Key

DOIRQSBPFJWKBE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
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Molecular Formula

C16H22O4, Array
Record name N-BUTYL PHTHALATE
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DSSTOX Substance ID

DTXSID2021781
Record name Dibutyl 1,2-benzenedicarboxylate
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Molecular Weight

278.34 g/mol
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Physical Description

N-butyl phthalate is a colorless oily liquid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is combustible though it may take some effort to ignite. It is used in paints and plastics and as a reaction media for chemical reactions., Liquid, Colorless to faint-yellow, oily liquid with a slight, aromatic odor; [NIOSH], Solid, COLOURLESS-TO-YELLOW VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow, oily liquid with a slight, aromatic odor.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester
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Boiling Point

644 °F at 760 mmHg (NTP, 1992), 340 °C, 337.00 to 340.00 °C. @ 760.00 mm Hg, 644 °F
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Flash Point

315 °F (NTP, 1992), 315 °F, 315 °F (157 °C) (Closed cup), 157 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), More soluble in /perspiration/ than in water & increased solubility with pH rise, In water, 11.2 mg/L at 20 °C, 0.001% in water at 30 °C, Very soluble in acetone, benzene, Miscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloride, Soluble in most organic solvents and oils, 0.0112 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.001, (77 °F): 0.001%
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Density

1.049 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0459 and 1.0465 at 20 °C, Relative density (water = 1): 1.05, 1.05
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URL https://www.cdc.gov/niosh/npg/npgd0187.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

9.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.58 (Air = 1), Relative vapor density (air = 1): 9.58, 9.58
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 297 °F ; 1.1 mmHg at 302 °F (NTP, 1992), 0.0000201 [mmHg], Vapor pressure = 14 mm Hg at 200 °C, Vapor pressure = 1.1 mm Hg at 150 °C, Vapor pressure = 1.4X10-5 torr at 25 °C, 2.01X10-5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C:, 0.00007 mmHg
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Mechanism of Action

One proposed mechanism of /testicular/ toxicity involves a disturbance in the interaction between germ cells and Sertoli cells. The Sertoli cell-germ cell interaction is generally considered to be required for the differentiation of male germ cells and their progression through the seminiferous epithelium and release as mature spermatozoa. Exposure to di-n-butyl phthalate is associated with both the release of iron from hemoglobin and/or transferrin in the liver and spleen, and the subsequent depletion of iron in the blood and testes. The decreased amount of available iron results in a decrease in succinate dehydrogenase activity in the Sertoli cells, resulting in disturbances in the energy transfer system between Sertoli cells and germ cells; anoxia due to iron depletion and/or disturbances in the energy supply may induce the sloughing of germ cells. Decreases in testicular sorbitol, fructose, and glucose levels have been observed in the testes 3-12 hours post exposure. Two days after exposure, there were significant decreases in sorbitol dehydrogenase and succinate dehydrogenase activities and decreases in testicular iron and zinc levels.
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Impurities

ca 0.01% (w/w) butyl benzoate, ca 0.01% (w/w) butan-1-ol
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Product Name

Dibutyl Phthalate

Color/Form

Colorless to faint yellow, oily liquid

CAS RN

84-74-2
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Melting Point

-31 °F (NTP, 1992), -35 °C, 35 °C, -31 °F
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Synthesis routes and methods I

Procedure details

dimethyl phthalate; dioctyl phthalate; butyl benzoate; ethyl benzoate; tert-butyl alcohol; tributyl citrate; triethyl citrate; dioctyl adipate; didecyl adipate; and ditridecyl adipate.
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Synthesis routes and methods II

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.
[Compound]
Name
Ixan-SGA resin
Quantity
9.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,000
Citations
R Benson - Regulatory Toxicology and Pharmacology, 2009 - Elsevier
… The posted reference dose (RfD) for dibutyl phthalate (0.1 mg/kg-day) is based on a NOAEL … of studies have been published showing that dibutyl phthalate, butylbenzyl phthalate, and …
Number of citations: 192 www.sciencedirect.com
E Czubacka, S Czerczak… - International Journal of …, 2021 - ppm.imp.lodz.pl
Over the past years, many legitimate concerns have been raised about the effects of dibutyl phthalate (DBP) as an endocrine disruptor, especially on reproduction. The aim of this …
Number of citations: 28 ppm.imp.lodz.pl
A Fankhauser-Noti, K Grob - Analytica Chimica Acta, 2007 - Elsevier
The analysis of phthalates, particularly that of di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (DBP), is notorious for blank problems. Methods and tools are listed to identify the …
Number of citations: 177 www.sciencedirect.com
RN Roy, S Laskar, SK Sen - Microbiological research, 2006 - Elsevier
It was found that the bioactive compound, dibutyl phthalate, was produced by a new soil isolate Streptomyces albidoflavus 321.2. Once this active compound was recovered by ethyl …
Number of citations: 177 www.sciencedirect.com
M Ema - Congenital anomalies, 2002 - Wiley Online Library
Developmental toxicity following administration of dibutyl phthalate (DBF) and its major metabolite, monobutyl phthalate (MBuP), by gavage was determined in Wistar rats. DBF on days …
Number of citations: 35 onlinelibrary.wiley.com
G Xu, F Li, Q Wang - Science of the Total Environment, 2008 - Elsevier
In this study, we analyze the pollution and degradation characteristics of two kinds of phthalate esters (PEs), dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), in two kinds …
Number of citations: 283 www.sciencedirect.com
TT Higuchi, JS Palmer, LE Gray Jr… - Toxicological …, 2003 - academic.oup.com
… We evaluated sequelae in male rabbits following exposure to dibutyl phthalate (DBP) at a dose level known to adversely affect testicular function in rodents without causing systemic …
Number of citations: 185 academic.oup.com
O Bajt, G Mailhot, M Bolte - Applied Catalysis B: Environmental, 2001 - Elsevier
The degradation of dibutyl phthalate (DBP) photoinduced by Fe(III) in aqueous solution has been investigated under monochromatic irradiation and sunlight. Hydroxyl radicals OH, …
Number of citations: 190 www.sciencedirect.com
R Kwapniewski, S Kozaczka, R Hauser, MJ Silva… - Journal of occupational …, 2008 - JSTOR
… Dibutyl phthalate (DBP) is a common ingredient in nail enamel and polishes. DBP was found … Effects of dibutyl phthalate on reproductive function in pregnant and pseudopregnant rats. …
Number of citations: 60 www.jstor.org
X Xie, T Deng, J Duan, S Ding, J Yuan… - … and environmental safety, 2019 - Elsevier
… weight phthalates (HMW) such as diethylhexyl phthalate (DEHP), are associated with hypertension in humans, while low molecular weight phthalates (LMW) such as dibutyl phthalate (…
Number of citations: 27 www.sciencedirect.com

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